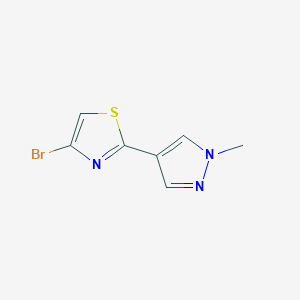

4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2-(1-methylpyrazol-4-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-11-3-5(2-9-11)7-10-6(8)4-12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHVKFCBZEMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a thiazole derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 4-substituted thiazoles.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiazolidines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole, which showed promising antibacterial activity against a range of pathogens. The presence of the bromine atom in the structure is believed to enhance its antimicrobial efficacy, with some derivatives outperforming standard antibiotics like ampicillin and streptomycin in terms of activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has been explored for its anticancer properties. Thiazole-pyrazole hybrids have been developed and tested against various cancer cell lines. For instance, one study reported that certain thiazole derivatives demonstrated significant growth inhibition in cancer cells, with IC50 values indicating effective cytotoxicity. The incorporation of the pyrazole moiety appears to contribute to enhanced anticancer activity, making these compounds candidates for further development .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant effects. In a study examining a series of thiazole-linked compounds, some exhibited strong anticonvulsant properties, suggesting that 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole could be further evaluated for potential use in treating epilepsy and related disorders .

Structure-Activity Relationship (SAR)

The biological activity of 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole can be attributed to its structural features:

- Bromine Substitution: Enhances lipophilicity and biological interaction.

- Pyrazole Moiety: Contributes to diverse pharmacological activities.

The SAR studies suggest that modifications to the thiazole and pyrazole rings can lead to improved potency and selectivity against specific biological targets .

Case Studies

Wirkmechanismus

The mechanism of action of 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of specific signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Derivatives

Halogen substitutions (e.g., Br, Cl) on thiazole rings influence electronic properties and intermolecular interactions. For example:

Thiazole vs. Other Heterocyclic Cores

Thiazole derivatives often outperform other heterocycles in biological activity:

Key Insight : The 1,3-thiazole scaffold demonstrates superior inhibitory activity compared to thiadiazoles and oxazoles, likely due to enhanced π-π stacking and hydrogen-bonding capabilities .

Substituent Effects on Pyrazole-Thiazole Hybrids

Variations in pyrazole substituents significantly modulate bioactivity:

Key Insight : Methyl groups on pyrazole improve metabolic stability, while bulkier substituents (e.g., triazole) may enhance target specificity .

Complex Hybrid Structures

Multi-heterocyclic hybrids exhibit enhanced but varied activities:

Key Insight : Increased structural complexity (e.g., benzoxazole fusion) can improve potency but may reduce synthetic feasibility .

Biologische Aktivität

4-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole is a heterocyclic compound that incorporates both pyrazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole is C7H6BrN3S, with a molecular weight of 244.11 g/mol. The presence of bromine, nitrogen, and sulfur in its structure contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of pyrazole derivatives, including 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole. In vitro tests demonstrated that this compound exhibits significant activity against various pathogens. For example, a study reported that related pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial efficacy .

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure can inhibit the growth of multiple cancer cell lines. Notably, derivatives based on the pyrazole scaffold have been shown to exhibit antiproliferative effects against lung, breast, colorectal, and prostate cancers . The anticancer mechanism often involves the induction of apoptosis in cancer cells through various pathways. For instance, compounds similar to 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole have been reported to interact with key proteins involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. For example, derivatives like 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole showed significant inhibition against phosphodiesterase (PDE) enzymes with IC50 values as low as 0.24 μM for PDE3A . This inhibition is crucial for developing cardiotonic agents that can enhance cardiac contractility.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial activity of various pyrazole derivatives, it was found that compounds exhibited potent bactericidal effects against Gram-positive bacteria. The study highlighted that the introduction of specific substituents on the pyrazole ring significantly enhanced activity .

Study on Anticancer Potential

Another investigation focused on the anticancer properties of thiazole-containing compounds demonstrated that several derivatives led to a marked reduction in cell viability in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The study employed molecular docking simulations to elucidate the binding interactions between these compounds and their target proteins .

Comparative Analysis

The biological activities of 4-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole can be compared with other similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 4-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole | Antimicrobial | N/A | Various pathogens |

| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole | PDE Inhibition | 0.24 | PDE3A |

| Pyrazole Derivative A | Anticancer | N/A | MDA-MB-231 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.